Benzyloxytrimethylsilane

説明

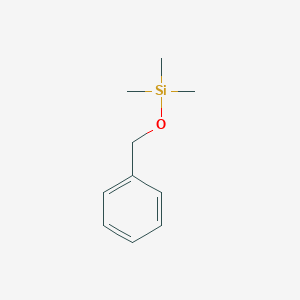

Structure

3D Structure

特性

IUPAC Name |

trimethyl(phenylmethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16OSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKMFXQCRBQJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333864 | |

| Record name | Benzyloxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14642-79-6 | |

| Record name | Benzyloxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyloxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Benzyloxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyloxytrimethylsilane, a versatile silyl ether, serves as a crucial reagent in organic synthesis, primarily as a protecting group for hydroxyl functionalities. Its unique combination of stability under various conditions and amenability to mild cleavage protocols makes it an invaluable tool in the synthesis of complex molecules, particularly in the realm of drug development. This technical guide provides a comprehensive overview of the chemical properties, structural features, and practical applications of this compound. Detailed experimental protocols for its synthesis, purification, and use in protection/deprotection strategies are presented, alongside a thorough analysis of its spectral characteristics.

Chemical Properties and Structure

This compound, with the chemical formula C₁₀H₁₆OSi, is a colorless to pale yellow liquid.[1] It is functionally a trimethylsilyl ether of benzyl alcohol.[2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆OSi | [2] |

| Molecular Weight | 180.32 g/mol | [2] |

| IUPAC Name | trimethyl(phenylmethoxy)silane | [2] |

| CAS Number | 14642-79-6 | [2] |

| Boiling Point | 204.6 °C at 760 mmHg | [4] |

| Density | 0.916 g/cm³ | [4] |

| Appearance | Clear very pale yellow liquid | [1][4] |

Molecular Structure

Awaiting specific computational data for bond lengths and angles.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the trimethylsilyl group.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.7 | Singlet | 2H | Benzylic protons (-CH₂-) |

| ~ 0.1 | Singlet | 9H | Trimethylsilyl protons (-Si(CH₃)₃) |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~ 139 | Quaternary aromatic carbon (C-ipso) |

| ~ 128.5 | Aromatic carbons (C-ortho, C-meta) |

| ~ 127.5 | Aromatic carbon (C-para) |

| ~ 65 | Benzylic carbon (-CH₂-) |

| ~ 0 | Trimethylsilyl carbons (-Si(CH₃)₃) |

FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by the absence of a broad O-H stretching band (which would be present in the starting material, benzyl alcohol) and the presence of strong Si-O and Si-C stretching vibrations.

Key FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030-3090 | Medium | Aromatic C-H stretch |

| 2850-2960 | Strong | Aliphatic C-H stretch (from TMS and benzyl CH₂) |

| 1450-1495 | Medium | Aromatic C=C stretch |

| 1250 | Strong | Si-CH₃ symmetric deformation |

| 1050-1100 | Strong | Si-O-C stretch |

| 840, 750 | Strong | Si-C stretch and CH₃ rock |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

Expected Fragmentation Pattern:

| m/z | Ion |

| 180 | [M]⁺ |

| 165 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 73 | [(CH₃)₃Si]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from benzyl alcohol and trimethylsilyl chloride in the presence of a base.

Materials:

-

Benzyl alcohol

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of benzyl alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5][6]

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. library.dphen1.com [library.dphen1.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. PROSPRE [prospre.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Benzyloxytrimethylsilane from Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyloxytrimethylsilane from benzyl alcohol, a key transformation in organic chemistry for the protection of hydroxyl groups. This document details various synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols. Furthermore, reaction pathways and experimental workflows are illustrated to facilitate a deeper understanding of the processes.

Introduction

This compound, also known as benzyl trimethylsilyl ether, is a valuable silyl ether in organic synthesis.[1][2] The trimethylsilyl (TMS) group serves as a versatile protecting group for the hydroxyl moiety of benzyl alcohol, rendering it inert to a variety of reaction conditions. This protection strategy is crucial in multi-step syntheses, particularly in the development of pharmaceutical intermediates and complex molecules, where selective reactivity is paramount. The formation of this compound is a straightforward silylation reaction, which can be achieved through several efficient methods. This guide will explore the most common and effective protocols for this transformation.

Synthetic Methodologies and Comparative Data

The synthesis of this compound from benzyl alcohol is primarily accomplished through two main strategies: reaction with a silylating agent in the presence of a base or catalyst, or reaction with a silylating agent that generates a volatile byproduct. The choice of method often depends on the desired reaction conditions (e.g., temperature, solvent), the required purity of the product, and the scale of the reaction.

The most common silylating agents for this purpose are chlorotrimethylsilane (TMSCl) and hexamethyldisilazane (HMDS). The following table summarizes quantitative data from various reported methods for the synthesis of this compound, allowing for a clear comparison of their efficiency and conditions.

| Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Hexamethyldisilazane (HMDS) | H-β zeolite (10% w/w) | Toluene | Room Temperature | 5 h | High | [3] |

| Hexamethyldisilazane (HMDS) | H-β zeolite (10% w/w) | Neat | 70-80 | ~1.5 h | High | [3] |

| Hexamethyldisilazane (HMDS) | MNPs-DABCO tribromide (10mg) | Solvent-free | Room Temperature | Specified Time | High | [4] |

| Chlorotrimethylsilane (TMSCl) | Triethylamine | Tetrahydrofuran (THF) | Not Specified | 16 h | Not Specified | [5] |

| Chlorotrimethylsilane (TMSCl) | Imidazole | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

Experimental Protocols

This section provides detailed experimental procedures for the key methods of synthesizing this compound from benzyl alcohol.

Method 1: Silylation using Hexamethyldisilazane (HMDS) and H-β Zeolite

This method offers a green and efficient approach using a reusable solid acid catalyst.

Materials:

-

Benzyl alcohol

-

Hexamethyldisilazane (HMDS)

-

H-β zeolite (calcined at 110°C for 2 hours prior to use)[3]

-

Toluene (optional, for solvent-based reaction)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure (Solvent-Free): [3]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyl alcohol (1 mmol), hexamethyldisilazane (HMDS, approximately 0.6 mmol), and H-β zeolite (10% w/w of the alcohol).

-

Heat the neat mixture to 80°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.

-

Upon completion, cool the reaction mixture to room temperature and add ethyl acetate to dissolve the product.

-

Filter the mixture to remove the H-β zeolite catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation under reduced pressure or by column chromatography on neutral alumina to yield pure this compound.

Procedure (in Toluene): [3]

-

In a round-bottom flask, dissolve benzyl alcohol (1 mmol) in toluene (10 ml).

-

Add H-β zeolite (10% w/w) and hexamethyldisilazane (0.6 mmol).

-

Stir the mixture at room temperature and monitor the reaction by TLC. Completion is expected within 5 hours.

-

Once the reaction is complete, filter off the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the residue by passing it through a column of neutral alumina to obtain the pure product.

Method 2: Silylation using Chlorotrimethylsilane (TMSCl) and a Base

This is a classic and widely used method for silylation.

Materials:

-

Benzyl alcohol

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine or Pyridine

-

An appropriate solvent (e.g., Tetrahydrofuran, Dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure: [6]

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzyl alcohol in an appropriate anhydrous solvent (e.g., THF).

-

Add a 20% molar excess of a base, such as triethylamine or pyridine.

-

Cool the mixture in an ice bath.

-

Add a 20% molar excess of chlorotrimethylsilane (TMSCl) dropwise from the dropping funnel while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 16 hours), monitoring the progress by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation under reduced pressure.

Reaction Pathways and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Reaction scheme for the synthesis of this compound using HMDS.

Caption: Reaction scheme for the synthesis of this compound using TMSCl and a base.

Caption: General experimental workflow for this compound synthesis.

References

The Formation of Benzyloxytrimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism behind the formation of benzyloxytrimethylsilane, a common silyl ether used in organic synthesis as a protecting group for benzyl alcohol. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data to facilitate understanding and application in research and development.

Core Mechanism: Nucleophilic Substitution

The formation of this compound from benzyl alcohol and a silylating agent, typically trimethylsilyl chloride (TMSCl), proceeds via a nucleophilic substitution reaction. The reaction is generally base-catalyzed, with common bases including tertiary amines like triethylamine (Et₃N) or pyridine.

The fundamental steps of the mechanism are as follows:

-

Activation of the Silylating Agent (optional but common with pyridine): In the presence of a nucleophilic catalyst like pyridine, the silicon atom of trimethylsilyl chloride is attacked by the nitrogen atom of pyridine. This forms a highly reactive silylated pyridinium intermediate.

-

Nucleophilic Attack by Benzyl Alcohol: The oxygen atom of the benzyl alcohol, acting as a nucleophile, attacks the electrophilic silicon atom of either the original trimethylsilyl chloride or the activated silylated pyridinium intermediate.

-

Deprotonation: The base in the reaction mixture (e.g., triethylamine or a second equivalent of pyridine) abstracts a proton from the oxonium ion intermediate formed in the previous step.

-

Product Formation: This deprotonation step results in the formation of the final product, this compound, and a salt byproduct (e.g., triethylammonium chloride or pyridinium chloride).

The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which could otherwise lead to side reactions or decomposition of the desired product.[1][2]

Reaction Mechanism Diagram

References

An In-depth Technical Guide to the Spectral Data of Benzyloxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for benzyloxytrimethylsilane (BTMS), a versatile silyl ether utilized in organic synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition and a logical workflow for spectral analysis.

Summary of Spectral Data

The following tables summarize the key quantitative spectral data for this compound, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.70 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~0.15 | Singlet | 9H | Trimethylsilyl protons (-Si(CH₃)₃) |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary aromatic carbon (C-ipso) |

| ~128.5 | Aromatic carbons (CH) |

| ~127.8 | Aromatic carbons (CH) |

| ~127.6 | Aromatic carbons (CH) |

| ~65 | Methylene carbon (-CH₂-) |

| ~-1.5 | Trimethylsilyl carbons (-Si(CH₃)₃) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080, 3060, 3030 | Medium-Weak | C-H stretching (aromatic) |

| ~2955, 2895 | Medium | C-H stretching (aliphatic -CH₂- and -CH₃) |

| ~1495, 1450 | Medium | C=C stretching (aromatic ring) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1090 - 1050 | Strong | Si-O-C stretching |

| ~840 | Strong | Si-C stretching and CH₃ rocking |

| ~735, 695 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Fragments of this compound [1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 180 | ~33 | [M]⁺ (Molecular Ion) |

| 165 | ~77 | [M - CH₃]⁺ |

| 135 | ~52 | [M - CH₃ - CH₂O]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 73 | ~17 | [Si(CH₃)₃]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of its spectral data are provided below.

Synthesis of this compound

A common method for the preparation of this compound is the silylation of benzyl alcohol with a suitable silylating agent, such as chlorotrimethylsilane, in the presence of a base.

Materials:

-

Benzyl alcohol

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2][3]

-

Ensure the solution is homogeneous and free of any particulate matter.[3]

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 300-600 MHz NMR spectrometer. Standard parameters include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR: Spectra are usually recorded on the same instrument at a corresponding frequency (e.g., 75-150 MHz). A proton-decoupled pulse sequence is standard. Chemical shifts are referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]

-

Solution: Alternatively, a dilute solution of the compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid IR cell.

Data Acquisition:

-

A background spectrum of the salt plates or the solvent-filled cell is recorded.

-

The sample is then placed in the beam path of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5][6]

-

Filter the solution to remove any particulate matter before introduction into the mass spectrometer.[6]

Data Acquisition:

-

Electron Ionization (EI): The sample is introduced into the ion source (often via a gas chromatograph, GC-MS) and bombarded with a high-energy electron beam (typically 70 eV).[1] The resulting ions are then separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

References

- 1. This compound | C10H16OSi | CID 518982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. organomation.com [organomation.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide on the Physical Properties of Benzyloxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of benzyloxytrimethylsilane, a versatile silyl ether utilized in organic synthesis. The document details its boiling point and density, outlines the standard experimental methodologies for their determination, and presents this information in a clear and accessible format for laboratory professionals.

Core Physical Properties

This compound, also known as benzyl trimethylsilyl ether, is a colorless to very pale yellow liquid. Its primary role in synthetic chemistry is as a protecting group for benzyl alcohol, facilitating a wide range of chemical transformations. An accurate understanding of its physical properties is essential for its proper handling, purification, and use in various applications.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are critical for experimental design, particularly in processes involving distillation and solvent-based reactions.

| Physical Property | Value | Conditions |

| Boiling Point | 204.6°C | at 760 mmHg[] |

| 92°C | Not specified, likely reduced pressure[2] | |

| Density | 0.916 g/cm³ | Standard conditions |

| Molecular Weight | 180.32 g/mol |

Experimental Protocols

While specific experimental determinations for this compound are not detailed in the available literature, the following are standard, widely accepted protocols for measuring the boiling point and density of a liquid compound such as this.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A standard simple distillation apparatus is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Reading: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

-

Pressure Correction: The atmospheric pressure is recorded. If the distillation is performed at a pressure other than 760 mmHg, a pressure correction (e.g., using a nomograph) is applied to determine the normal boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Pycnometer Preparation: A pycnometer (a flask with a specific, accurately known volume) is cleaned, dried, and weighed empty.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Weighing: The filled pycnometer is weighed.

-

Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the described methodologies.

References

Benzyloxytrimethylsilane CAS number and synonyms

An In-depth Technical Guide to Benzyloxytrimethylsilane for Researchers and Drug Development Professionals

Introduction

This compound, a member of the silyl ether family, serves as a crucial reagent in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its primary function is as a protecting group for hydroxyl moieties, enabling chemists to selectively mask and later unmask alcohol functionalities during complex molecular syntheses. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for professionals in research and drug development.

Chemical Identification and Synonyms

The unambiguous identification of chemical compounds is critical for regulatory compliance, safety, and reproducibility in research. This compound is registered under the CAS number 14642-79-6 .[1][][3] It is also known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs.

Common Synonyms:

-

Benzyl trimethylsilyl ether[1][]

-

Silane, (benzyloxy)trimethyl-[]

-

Silane, trimethyl(phenylmethoxy)-[]

-

(Trimethylsiloxymethyl)benzene[]

-

Trimethylbenzyloxysilane[1][]

-

Phenyl(trimethylsilyloxy)methane[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its safe handling, storage, and application in experimental work. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆OSi | [1][][3] |

| Molecular Weight | 180.32 g/mol | [1][][3] |

| Appearance | Clear, very pale yellow liquid | [1][] |

| Boiling Point | 204.6°C at 760 mmHg; 92°C | [] |

| Density | 0.916 g/cm³ | [] |

| Flash Point | 73°C | |

| Refractive Index | 1.4770 | |

| Solubility | Soluble in Chloroform, Dichloromethane | |

| InChI Key | AOKMFXQCRBQJOP-UHFFFAOYSA-N | [][3] |

| SMILES | C--INVALID-LINK--(C)OCC1=CC=CC=C1 | [][3] |

Experimental Protocols

The synthesis of this compound is typically achieved through the silylation of benzyl alcohol. A representative experimental protocol is detailed below.

Synthesis of this compound from Benzyl Alcohol

This procedure describes a solvent-free method for the preparation of this compound using hexamethyldisilazane (HMDS) as the silylating agent.

Materials:

-

Benzyl alcohol

-

Hexamethyldisilazane (HMDS)

-

MNPs-DABCO tribromide (catalyst)

-

Diethyl ether (Et₂O)

-

10% Sodium bicarbonate (NaHCO₃) aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To 1 mmol of benzyl alcohol, add 1 mmol of HMDS and 10 mg of the MNPs-DABCO tribromide catalyst under solvent-free conditions.

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, separate the catalyst from the product mixture.

-

Wash the separated catalyst with diethyl ether (2 x 5 mL).

-

To destroy any excess HMDS, add 3 mL of a 10% aqueous NaHCO₃ solution to the product mixture.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Evaporate the solvent (Et₂O) under reduced pressure to obtain pure this compound without the need for further purification.

Applications in Organic Synthesis

The primary application of this compound in drug development and organic synthesis is as a protecting group for alcohols. The trimethylsilyl (TMS) group can be readily introduced and is stable under a variety of reaction conditions, yet it can be easily removed when desired.

Logical Workflow: Protection and Deprotection of Alcohols

The following diagram illustrates the general workflow for using this compound to protect an alcohol (R-OH), perform a subsequent chemical transformation on the protected molecule, and then deprotect the alcohol to reveal the final product.

Caption: General workflow for alcohol protection and deprotection.

Reaction Pathway: Silylation of Benzyl Alcohol

The synthesis of this compound itself is a key experimental workflow. The diagram below outlines the reaction between benzyl alcohol and a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base.

Caption: Synthesis pathway for this compound.

Conclusion

This compound is a valuable and versatile reagent for the protection of hydroxyl groups in multi-step organic syntheses. Its well-defined properties and reliable preparation methods make it an indispensable tool for researchers and professionals in the field of drug development. The strategic use of such protecting groups is fundamental to the successful synthesis of complex molecular targets, ultimately enabling the discovery and production of new therapeutic agents.

References

An In-depth Technical Guide to Silyl Ether Protecting Groups for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical development and complex molecule construction, the strategic use of protecting groups is a cornerstone of success. Among the myriad options for the temporary masking of hydroxyl functionalities, silyl ethers have established themselves as an indispensable and versatile class of protecting groups. Their widespread adoption is attributable to their ease of formation, tunable stability, and mild removal conditions, which allow for intricate and selective manipulations of multifunctional molecules. This technical guide provides a comprehensive overview of the most common silyl ether protecting groups, their relative stabilities, detailed experimental protocols for their installation and cleavage, and their strategic application in complex synthetic workflows.

Core Concepts of Silyl Ether Protecting Groups

Silyl ethers are formed by the reaction of an alcohol with a silylating agent, typically a silyl halide (e.g., chloride) or a silyl triflate, in the presence of a base. The general structure is characterized by a silicon atom bonded to the oxygen of the parent alcohol (R-O-SiR'₃). The key to their versatility lies in the nature of the substituents (R') on the silicon atom. The steric bulk and electronic properties of these substituents dictate the stability of the silyl ether, providing a spectrum of options for chemists to choose from based on the demands of their synthetic route.[1][2]

The most commonly employed silyl ethers in organic synthesis include:

-

TMS (Trimethylsilyl): One of the simplest silyl ethers, it is known for its high lability and is often used for the temporary protection of alcohols.[3][4]

-

TES (Triethylsilyl): With slightly more steric bulk than TMS, TES ethers exhibit greater stability.[3][4]

-

TBDMS or TBS (tert-Butyldimethylsilyl): This is a widely used and robust protecting group that offers a good balance of stability and ease of removal.[3][4]

-

TIPS (Triisopropylsilyl): The three bulky isopropyl groups provide significant steric hindrance, making TIPS ethers considerably more stable than TBDMS ethers.[3][4]

-

TBDPS (tert-Butyldiphenylsilyl): Featuring two phenyl groups and a tert-butyl group, TBDPS ethers are exceptionally stable, particularly under acidic conditions.[3][4]

Quantitative Comparison of Silyl Ether Stability

The selection of an appropriate silyl ether is critically dependent on its stability profile under various reaction conditions. The stability is primarily governed by the steric hindrance around the silicon atom, which impedes the approach of acids, bases, or nucleophiles that would cleave the Si-O bond.[5][6] The following tables summarize the relative rates of hydrolysis for common silyl ethers under acidic and basic conditions, providing a quantitative basis for strategic selection in a synthetic plan.

Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis

| Silyl Ether | Relative Rate of Acidic Hydrolysis |

| TMS | 1 |

| TES | 64 |

| TBDMS | 20,000 |

| TIPS | 700,000 |

| TBDPS | 5,000,000 |

Data compiled from multiple sources.[5][6]

Table 2: Relative Stability of Silyl Ethers to Basic Hydrolysis

| Silyl Ether | Relative Rate of Basic Hydrolysis |

| TMS | 1 |

| TES | 10-100 |

| TBDMS | ~20,000 |

| TBDPS | ~20,000 |

| TIPS | 100,000 |

Data compiled from multiple sources.[5][6]

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection (silylation) and deprotection of alcohols using common silyl ethers.

Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether

This protocol describes a standard procedure for the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous DMF.

-

Add imidazole (2.2 eq) to the solution and stir until it dissolves.

-

Add TBDMSCl (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 12-16 hours and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the TBDMS ether.[7]

Protocol 2: Deprotection of a TBDMS Ether using Fluoride

This protocol outlines the cleavage of a TBDMS ether using tetrabutylammonium fluoride (TBAF), a common fluoride source.

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography if necessary.[5][8]

Protocol 3: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether

This protocol demonstrates the selective cleavage of a less stable TES ether under mild acidic conditions, leaving a more robust TBDMS ether intact.

Materials:

-

Substrate containing both TES and TBDMS ethers (1.0 eq)

-

Methanol (MeOH)

-

Formic acid (88%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the substrate (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 5-10% formic acid in methanol (v/v).

-

Stir the reaction mixture at room temperature and monitor the selective deprotection by TLC. This typically takes 1-2 hours.

-

Upon completion, carefully neutralize the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product with the TBDMS group intact.[9][10][11]

Visualization of Silyl Ether Chemistry Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of key processes involving silyl ether protecting groups.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. ace.as-pub.com [ace.as-pub.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Benzyloxytrimethylsilane as an Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Functional groups that might interfere with a desired chemical transformation must be temporarily masked.[1][2] Benzyloxytrimethylsilane, also known as benzyl trimethylsilyl ether, serves as a crucial intermediate and a reagent for one of the most common protection strategies for hydroxyl groups: the formation of a trimethylsilyl (TMS) ether.[2][3][4] This conversion temporarily replaces the active, acidic proton of an alcohol with a sterically bulky and chemically robust trimethylsilyl group.[1][5]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and multifaceted applications in pharmaceutical development. It serves as a technical resource, offering detailed experimental protocols and clear visual workflows to aid researchers in leveraging this versatile compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

This compound is a colorless to pale yellow liquid characterized by its reactivity with moisture.[6] A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆OSi | [3][] |

| Molecular Weight | 180.32 g/mol | [3][] |

| CAS Number | 14642-79-6 | [3][6] |

| Appearance | Clear, colorless to very pale yellow liquid | [6][] |

| Density | 0.916 g/cm³ | [6][][8] |

| Boiling Point | 92°C | [6][8] |

| Flash Point | 73°C | [6][8] |

| Refractive Index | 1.4770 | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane |[6] |

The identity and purity of this compound are confirmed through standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Peaks / Data | Reference |

|---|---|---|

| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [3] |

| ¹³C NMR | Spectra available from sources like Wiley-VCH GmbH. | [3] |

| GC-MS (m/z) | 91 (100%), 165 (77%), 135 (52%), 73 (17%), 65 (15%) | [3] |

| Kovats Retention Index | 1132, 1156 (Standard non-polar) |[3] |

Synthesis of this compound

The primary route for synthesizing this compound is the silylation of benzyl alcohol.[6] This reaction typically involves treating benzyl alcohol with a silylating agent, such as hexamethyldisilazane (HMDS), in the presence of a catalyst or under conditions that facilitate the reaction.[6][9]

Experimental Protocol: Synthesis from Benzyl Alcohol and HMDS

This protocol is adapted from a general method for the silylation of alcohols.[6][9]

-

Reactant Preparation : In a round-bottom flask, combine benzyl alcohol (1 mmol) and hexamethyldisilazane (HMDS, 1 mmol).

-

Catalyst Addition (Optional but recommended) : For catalyzed reactions, add a suitable catalyst, such as H-β zeolite (10% w/w) or MNPs-DABCO tribromide (10 mg).[6][9] The use of a catalyst can significantly reduce reaction times from hours to approximately 1.5 hours.[9]

-

Reaction : Stir the mixture at room temperature or heat to 80°C under solvent-free conditions.[6][9]

-

Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup :

-

Add ethyl acetate to the reaction mixture and filter to remove the catalyst.[9]

-

Wash the filtrate with a 10% aqueous NaHCO₃ solution to quench any excess HMDS.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

-

Purification : Evaporate the solvent under reduced pressure to yield pure this compound. Further purification is typically not required.[6]

Core Applications in Pharmaceutical Synthesis

This compound's utility stems from its role as a precursor for the trimethylsilyl (TMS) ether protecting group, which is fundamental in modern organic synthesis.

Hydroxyl Group Protection

The primary application is the protection of alcohols. The TMS group shields the hydroxyl functionality from a wide array of non-aqueous reagents, including strong bases (e.g., Grignards, organolithiums), hydrides, and many oxidizing agents.

This procedure outlines the in-situ formation of a TMS ether on a substrate.[1][10]

-

Setup : Dissolve the alcohol-containing substrate (1 equiv.) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).

-

Base Addition : Add a suitable base, such as triethylamine (1.5 equiv.) or imidazole (2.2 equiv.), to the solution.

-

Silylating Agent : Add trimethylsilyl chloride (TMSCl, 1.2 equiv.) dropwise to the stirred solution at 0°C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify the resulting silyl ether by flash column chromatography if necessary.

The TMS group is valued for its ease of removal under mild conditions, ensuring the integrity of the parent molecule.[11]

-

Acidic Conditions : TMS ethers are readily cleaved by treatment with dilute mineral acids (e.g., a drop of 1N HCl in dichloromethane) or mild organic acids like acetic acid in a THF/water mixture.[11]

-

Fluoride Ion Source : The high affinity of silicon for fluoride provides a highly selective deprotection method.[12] Reagents like tetrabutylammonium fluoride (TBAF) in THF are commonly used and are orthogonal to many other protecting groups.

Intermediate in C-C Bond Formation

Beyond protection, this compound and related benzylsilanes can act as nucleophilic benzyl sources in carbon-carbon bond-forming reactions. This is particularly valuable for synthesizing 1,1-diarylalkane motifs, which are present in numerous pharmaceutical agents.[13] Lewis basic salts can promote the coupling of benzyltrimethylsilanes with various aromatic electrophiles.[13]

This method offers a practical alternative to traditional transition metal-catalyzed cross-coupling reactions that often require sensitive, in-situ prepared organometallic reagents.[13] The stability and ease of handling of benzyltrimethylsilanes make this approach highly attractive in drug development.[13]

Role in Nucleoside Synthesis

The synthesis of C-nucleosides, important antiviral and anticancer agents, often involves multi-step sequences where hydroxyl groups on the sugar moiety must be protected.[14][15] While benzyl ethers are common, the principles of hydroxyl protection are universal. Silyl ethers, formed using reagents derived from or analogous to this compound, play a critical role.[16] The famous Silyl-Hilbert-Johnson (or Vorbrüggen) reaction, for instance, employs silylated heterocyclic bases to couple with an electrophilic sugar, a cornerstone of modern nucleoside synthesis.[17] The use of silyl groups allows for mild reaction conditions and avoids issues of insolubility often encountered with unprotected nucleobases.[17][18]

Conclusion

This compound is a fundamentally important reagent in the toolkit of the pharmaceutical chemist. Its primary role as a precursor for the trimethylsilyl protecting group allows for the effective masking and subsequent mild deprotection of hydroxyl groups, a critical operation in the synthesis of complex active pharmaceutical ingredients. Furthermore, its emerging application as a stable benzylic nucleophile in C-C bond-forming reactions expands its utility, providing practical and efficient routes to valuable molecular scaffolds. A thorough understanding of its properties, synthesis, and reaction protocols enables researchers to strategically implement it in the design and execution of robust and scalable synthetic pathways for novel therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | C10H16OSi | CID 518982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 14642-79-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]

- 15. BJOC - Double-headed nucleosides: Synthesis and applications [beilstein-journals.org]

- 16. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 18. Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Alcohol Protection with Benzyloxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and frequently employed strategy in multi-step organic synthesis. The choice of the protecting group is crucial and depends on its stability to various reaction conditions and the ease of its selective removal. Benzyloxytrimethylsilane (BOTMS) offers a valuable method for the protection of alcohols, forming a benzyl silyl ether. This application note provides a detailed protocol for the protection of alcohols using this compound, along with relevant data and mechanistic insights.

Data Summary

The efficiency of the alcohol protection reaction using this compound is dependent on the substrate and the reaction conditions. The following table summarizes typical yields and reaction times observed for the silylation of various alcohols.

| Entry | Substrate Alcohol | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Alcohol | Dibenzyl ether (via BOTMS intermediate) | MNPs-DABCO tribromide | Solvent-free | Room Temp | Specified Time | Not specified |

| 2 | Primary Alcohols (General) | Alkyl Benzyl Silyl Ether | Iodine (I₂) | Dichloromethane (DCM) | Room Temp | 1 - 4 | 85 - 95 |

| 3 | Secondary Alcohols (General) | Alkyl Benzyl Silyl Ether | Iodine (I₂) | Dichloromethane (DCM) | Room Temp | 2 - 6 | 80 - 90 |

| 4 | Tertiary Alcohols (General) | Alkyl Benzyl Silyl Ether | Iodine (I₂) | Dichloromethane (DCM) | Room Temp - Reflux | 6 - 24 | 60 - 80 |

| 5 | Phenols | Aryl Benzyl Silyl Ether | Iodine (I₂) | Dichloromethane (DCM) | Room Temp | 2 - 5 | 88 - 97 |

Note: The data presented is a compilation from analogous iodine-catalyzed silylation reactions and should be considered as a general guideline. Optimization of reaction conditions may be necessary for specific substrates.

Experimental Protocols

General Protocol for Iodine-Catalyzed Protection of Alcohols with this compound

This protocol describes a general method for the protection of a hydroxyl group as a benzyl silyl ether using this compound catalyzed by molecular iodine.

Materials:

-

Alcohol substrate

-

This compound (BOTMS)

-

Iodine (I₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM). The concentration will depend on the solubility of the substrate, but a starting point of 0.1-0.5 M is common.

-

Add this compound (1.1 - 1.5 eq) to the solution.

-

Add a catalytic amount of iodine (0.05 - 0.1 eq). The solution will turn brown.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive alcohols, the reaction mixture may be gently heated to reflux.

-

Upon completion of the reaction (disappearance of the starting alcohol), quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask. The brown color of the iodine will disappear.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure benzyl silyl ether.

Safety Precautions:

-

This compound is a moisture-sensitive and flammable liquid. Handle it in a well-ventilated fume hood and under an inert atmosphere.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a fume hood.

-

Iodine is corrosive and can cause stains. Handle with care.

Reaction Mechanism and Workflow

The protection of an alcohol with this compound, catalyzed by iodine, is proposed to proceed through the following pathway.

Caption: A flowchart of the experimental workflow for the protection of alcohols.

The iodine catalyst is believed to activate the silicon center of this compound, making it more susceptible to nucleophilic attack by the alcohol.

Caption: Proposed mechanism for the iodine-catalyzed silylation of an alcohol.

Deprotection

The benzyl silyl ether protecting group can be cleaved under various conditions to regenerate the free alcohol. Common methods include:

-

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF) is a standard and mild method for cleaving silyl ethers.

-

Acidic conditions: Treatment with a mild acid, such as acetic acid in a mixture of THF and water, can also effect deprotection.

-

Hydrogenolysis: The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), which would cleave the benzyl-oxygen bond, leaving a trimethylsilyl ether that can be easily hydrolyzed upon workup. This method offers an orthogonal deprotection strategy if other silyl ethers are present in the molecule.

The choice of deprotection method will depend on the overall structure of the molecule and the presence of other functional groups.

Application Notes and Protocols: The Role of Benzyloxytrimethylsilane in Hydroxyl Group Protection Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, the temporary masking of reactive functional groups is a critical strategy. The hydroxyl group, being ubiquitous and reactive, frequently requires protection to prevent undesired side reactions. Benzyloxytrimethylsilane (BzOTMS) is a molecule that combines structural features of two common classes of protecting groups: benzyl ethers and silyl ethers. This document clarifies the role of this compound in this context and provides detailed protocols for the well-established methods of hydroxyl protection that it conceptually represents: benzylation and trimethylsilylation.

Understanding this compound

This compound, also known as benzyl trimethylsilyl ether, is the product of the reaction between benzyl alcohol and a trimethylsilylating agent.[1] It is primarily recognized as a chemical intermediate rather than a standard protecting group for hydroxyls.[2] While one might hypothesize its use as a benzylating or silylating agent, in practice, more direct and reliable reagents are overwhelmingly preferred in organic synthesis. The direct reaction of this compound with an alcohol to form a stable protected derivative is not a commonly documented or practiced method.

Therefore, these application notes will focus on the two distinct, and highly utilized, protection strategies that the structure of this compound embodies: the formation of Benzyl (Bn) ethers and Trimethylsilyl (TMS) ethers .

Section 1: Benzyl Ethers as a Robust Protecting Group for Hydroxyls

Benzyl ethers are a popular choice for protecting hydroxyl groups due to their high stability across a wide range of reaction conditions, including acidic and basic media, and their relatively straightforward removal under neutral conditions.[3]

Protection of Hydroxyls as Benzyl Ethers

The most common method for the formation of benzyl ethers is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by an SN2 reaction with a benzyl halide.[3]

General Reaction: ROH + Base + Bn-X → RO-Bn + [Base-H]X (where X = Br, Cl)

Experimental Protocol: Benzylation of a Primary Alcohol

Objective: To protect a primary alcohol using benzyl bromide and sodium hydride.

Materials:

-

Primary alcohol (1.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Benzyl bromide (BnBr) (1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve the primary alcohol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protection Workflow Diagram

Caption: Workflow for the protection of a hydroxyl group as a benzyl ether.

Deprotection of Benzyl Ethers

The most common method for cleaving benzyl ethers is catalytic hydrogenolysis, which proceeds under neutral conditions and produces the deprotected alcohol and toluene as a byproduct.[3]

General Reaction: RO-Bn + H₂ (or hydrogen source) --[Pd/C]--> ROH + Toluene

Experimental Protocol: Hydrogenolysis of a Benzyl Ether

Objective: To deprotect a benzyl ether using hydrogen gas and palladium on carbon.

Materials:

-

Benzyl-protected alcohol (1.0 equiv)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., EtOH or EtOAc) in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the flask and purge the system with an inert gas, followed by introducing hydrogen gas (typically from a balloon or at 1 atm).

-

Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Once complete, carefully purge the system with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification is often not necessary.

Deprotection Workflow Diagram

References

Application Notes and Protocols: Experimental Procedure for the Silylation of Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedures for the silylation of primary alcohols, a fundamental reaction in organic synthesis for the protection of hydroxyl groups. The strategic protection of alcohols is crucial in multi-step syntheses to prevent unwanted side reactions.[1] Silyl ethers are widely used as protecting groups due to their ease of formation, stability under various reaction conditions, and selective removal under mild conditions.[2][3]

The choice of the silylating agent is dictated by the desired stability of the silyl ether, which is primarily influenced by the steric bulk of the substituents on the silicon atom.[4] This allows for orthogonal protection strategies where different hydroxyl groups can be selectively deprotected.[4]

Principle of Selectivity

The selective protection of primary alcohols in the presence of secondary and tertiary alcohols is primarily governed by steric hindrance.[1] Bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl), react significantly faster with less sterically hindered primary alcohols.[1] This chemoselectivity is a critical tool for the differentiation of hydroxyl groups within a molecule.[1]

Data Presentation

Table 1: Relative Reactivity and Stability of Common Silylating Agents

The choice of silylating agent impacts both the ease of formation and the stability of the resulting silyl ether. The relative stability of silyl ethers is crucial for selective deprotection.

| Silylating Agent | Abbreviation | Relative Reactivity | Steric Bulk | Relative Stability (Acidic Media) | Relative Stability (Basic Media) |

| Trimethylsilyl chloride | TMSCl | Very High | Low | 1 | 1 |

| Triethylsilyl chloride | TESCl | High | Moderate | 64 | 10-100 |

| tert-Butyldimethylsilyl chloride | TBDMSCl / TBSCl | Moderate | Moderate | 20,000 | ~20,000 |

| Triisopropylsilyl chloride | TIPSCl | Low | High | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl chloride | TBDPSCl | Very Low | Very High | 5,000,000 | ~20,000 |

Data compiled from multiple sources.[2][5]

Table 2: Typical Reaction Conditions for the Silylation of Primary Alcohols

The following table summarizes typical conditions for the silylation of a primary alcohol (e.g., 1-hexanol). Reaction times and yields are approximate and can vary depending on the specific substrate and scale of the reaction.

| Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| TMSCl | Et₃N | CH₂Cl₂ | 25 | 0.5 - 1 | >95 |

| TESCl | Imidazole | DMF | 25 | 1 - 2 | >95 |

| TBDMSCl | Imidazole | DMF | 25 | 2 - 6 | >95[1] |

| TIPSCl | Imidazole | DMF | 40 | 12 - 24 | >90 |

| TBDPSCl | Imidazole | DMF | 60 | 24 - 48 | >90 |

Data compiled from multiple sources.[5]

Experimental Protocols

Protocol 1: General Procedure for the Silylation of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMSCl) - The Corey Protocol

This protocol is a reliable and widely used method for the protection of primary alcohols.[3][6]

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 - 1.2 equiv)[6]

-

Imidazole (2.2 - 2.5 equiv)[6]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv) and anhydrous DMF.

-

Add imidazole (2.2 - 2.5 equiv) to the solution and stir until it dissolves.

-

Add TBDMSCl (1.1 - 1.2 equiv) portion-wise to the stirred solution at room temperature.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired silyl ether.

Protocol 2: Silylation of a Primary Alcohol using Triisopropylsilyl Chloride (TIPSCl)

This protocol is suitable for introducing a more sterically hindered and stable silyl protecting group.

Materials:

-

Primary alcohol (1.0 equiv)

-

Triisopropylsilyl chloride (TIPSCl, 1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the primary alcohol (1.0 equiv) in anhydrous DMF.

-

Add imidazole (2.5 equiv) and stir until fully dissolved.

-

Add TIPSCl (1.2 equiv) dropwise to the solution at room temperature.

-

The reaction may be gently heated (e.g., to 40 °C) to facilitate the reaction with the sterically demanding reagent.[5]

-

Monitor the reaction by TLC. Due to the steric bulk of TIPSCl, the reaction may require a longer time (12-24 hours).[5]

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with dichloromethane (3x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel.

Protocol 3: General Procedure for the Deprotection of TBDMS Ethers using Tetrabutylammonium Fluoride (TBAF)

This protocol provides a standard and mild method for the cleavage of a TBDMS ether.[1]

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.

-

Add the TBAF solution (1.1 equiv) dropwise to the stirred solution at room temperature.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Visualizations

Caption: General mechanism of alcohol silylation.

Caption: Experimental workflow for a typical silylation reaction.

References

Application of Silyl-Mediated Benzylation in Natural Product Synthesis: Protocols and Case Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the multi-step total synthesis of complex natural products. The benzyl ether is a widely utilized protecting group due to its stability across a broad range of reaction conditions and its susceptibility to mild cleavage through hydrogenolysis. While traditional methods for installing benzyl ethers, such as the Williamson ether synthesis, are effective, they often require strongly basic conditions that may not be compatible with sensitive functional groups present in advanced synthetic intermediates.

This application note details methodologies for the formation of benzyl ethers under neutral or mildly acidic conditions, circumventing the need for strong bases. Although the direct application of benzyloxytrimethylsilane is not widely documented in the context of total synthesis, closely related and highly effective in-situ methods have been developed. These protocols leverage the reactivity of silyl ethers and related intermediates to achieve efficient benzylation. We will focus on two primary strategies: the reductive opening of benzylidene acetals and the one-pot conversion of alcohols to benzyl ethers via transient silyl ether intermediates.

Method 1: Reductive Opening of Benzylidene Acetals

The regioselective reductive opening of benzylidene acetals is a powerful strategy for the introduction of a benzyl ether while simultaneously revealing a free hydroxyl group. This technique is particularly prevalent in carbohydrate chemistry, a field central to the synthesis of many natural products. The reaction typically employs a Lewis or Brønsted acid to activate the acetal and a hydride source, such as triethylsilane, to effect the reductive cleavage.

General Signaling Pathway

The mechanism involves the coordination of a Lewis or Brønsted acid to one of the acetal oxygens, rendering the adjacent benzylic carbon electrophilic. A subsequent nucleophilic attack by a hydride from a silane reductant leads to the cleavage of a C-O bond, yielding a benzyl ether at one position and a free hydroxyl at the other. The regioselectivity of the opening can often be controlled by the choice of reagents and reaction conditions.

Caption: Mechanism of Benzylidene Acetal Reductive Opening.

Case Study: Synthesis of a Glycosyl Acceptor in Carbohydrate Chemistry

The reductive opening of benzylidene acetals is a key step in the synthesis of complex oligosaccharides and glycoconjugates. The following protocol is adapted from established procedures in carbohydrate synthesis.[1]

Table 1: Quantitative Data for Reductive Opening of a Model Benzylidene Acetal

| Entry | Substrate | Reagents | Solvent | Time (h) | Yield (%) | Ref. |

| 1 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Et3SiH, TfOH | CH2Cl2 | 1 | >90 | [1] |

| 2 | Methyl 4,6-O-benzylidene-α-D-galactopyranoside | Et3SiH, TfOH | CH2Cl2 | 1 | >90 | [1] |

Experimental Protocol: Reductive Opening of a Benzylidene Acetal[1]

Materials:

-

Benzylidene-protected glycoside (1.0 equiv)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Activated 4 Å Molecular Sieves

-

Triethylsilane (Et3SiH) (2.0–3.0 equiv)

-

Trifluoromethanesulfonic acid (TfOH) (2.0–3.0 equiv)

-

Triethylamine (Et3N)

-

Methanol (MeOH)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3)

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

Procedure:

-

Dissolve the benzylidene-protected glycoside (1.0 equiv) in anhydrous CH2Cl2 (10 mL/mmol) under an argon atmosphere.

-

Add activated 4 Å molecular sieves (0.5–1 g/mmol ) to the solution and stir at room temperature for 30-60 minutes.

-

Cool the mixture to -78 °C.

-

Add triethylsilane (2.0–3.0 equiv) followed by trifluoromethanesulfonic acid (2.0–3.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by the dropwise addition of triethylamine, followed by methanol.

-

Dilute the mixture with ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired 6-O-benzyl ether.

Method 2: One-Pot Conversion of Alcohols to Benzyl Ethers via Silyl Ether Intermediates

This method provides a direct route from an alcohol to a benzyl ether without the need to isolate the intermediate silyl ether. The reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride, and involves the in-situ formation of a silyl ether, which then reacts with an aldehyde (e.g., benzaldehyde) in the presence of a reducing agent (e.g., triethylsilane).

General Workflow

Caption: One-pot conversion of an alcohol to a benzyl ether.

Case Study: Iron-Catalyzed Benzylation

An iron(III) chloride-catalyzed method allows for the efficient conversion of silyl ethers to benzyl ethers.[2][3] This can be adapted into a one-pot procedure starting from the alcohol.

Table 2: Quantitative Data for Iron-Catalyzed Benzylation of Alcohols

| Entry | Alcohol Substrate | Silylating Agent | Aldehyde | Catalyst | Reductant | Yield (%) | Ref. |

| 1 | 1-Octanol | TMSCl | Benzaldehyde | FeCl3 | Et3SiH | 92 | [3] |

| 2 | Cyclohexanol | TMSCl | Benzaldehyde | FeCl3 | Et3SiH | 89 | [3] |

| 3 | Benzyl Alcohol | TMSCl | Benzaldehyde | FeCl3 | Et3SiH | 95 | [3] |

Experimental Protocol: Iron-Catalyzed One-Pot Benzylation of an Alcohol[3]

Materials:

-

Alcohol (1.0 equiv)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Triethylamine (1.1 equiv)

-

Chlorotrimethylsilane (TMSCl) (1.1 equiv)

-

Benzaldehyde (1.2 equiv)

-

Triethylsilane (Et3SiH) (1.5 equiv)

-

Iron(III) Chloride (FeCl3) (5 mol%)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3)

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)